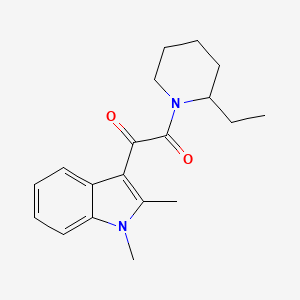

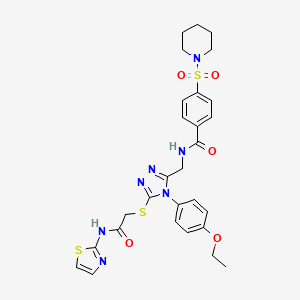

![molecular formula C7H3FLiN3O2 B2602228 Lithium;8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate CAS No. 2361636-19-1](/img/structure/B2602228.png)

Lithium;8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Lithium;8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate” is a compound with the Inchi Code 1S/C8H4F3N3O2.Li . It is a lithium salt .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code 1S/C8H4F3N3O2.Li . The molecular weight is 187.06 .Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 187.06 . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique

Deprotonative Metalation

Deprotonative Metalation in Triazolopyridines

Ghenia Bentabed-Ababsa et al. (2009) explored the regioselective metalation of [1,2,3]triazolo[1,5-a]pyridine derivatives using lithium arylmagnesates and lithium arylcadmates. This study demonstrates the potential for creating complex structures through metalation, which could have implications for developing new materials or chemical processes (Bentabed-Ababsa et al., 2009).

Triazolopyridines Metalation and Electrophilic Reactions

Gurnos Jones and D. Sliskovic (1982) investigated the lithiation reactions of 1,2,3-triazolo[1,5-a]pyridine to produce various derivatives. Their findings are essential for understanding how triazolopyridines can be chemically manipulated, which has implications for synthesizing new compounds in pharmaceutical and material sciences (Jones & Sliskovic, 1982).

Chemical Synthesis and Applications

Synthesis of Triazolopyridine Ester Derivatives

Elliot J. Latham and S. Stanforth (1995) explored the synthesis of 1,2,3‐triazolo[1,5‐a]pyridine ester derivatives through lithiation. Their work contributes to the field of synthetic chemistry, particularly in the creation of specialized esters which could have various applications (Latham & Stanforth, 1995).

Fluoroionophore for Selective Sensing

D. Maity and T. Govindaraju (2010) developed a pyrrolidine constrained bipyridyl-dansyl fluoroionophore for selectively sensing Al(3+). This study is significant in analytical chemistry, particularly in developing sensitive detection methods for specific ions (Maity & Govindaraju, 2010).

Lithium Phenolates in Solvents

- Aggregation of Lithium Phenolates: L. M. Jackman and Bradley D. Smith (1988) studied the structures and aggregation behaviors of lithium phenolates in various solvents. This research is pivotal in understanding solvation dynamics and molecular interactions in non-polar environments, which has implications in material science and solvent chemistry (Jackman & Smith, 1988).

Safety And Hazards

Propriétés

IUPAC Name |

lithium;8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O2.Li/c8-4-2-1-3-11-5(4)9-10-6(11)7(12)13;/h1-3H,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVYIGJOVQJZHX-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CN2C(=NN=C2C(=O)[O-])C(=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FLiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium;8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

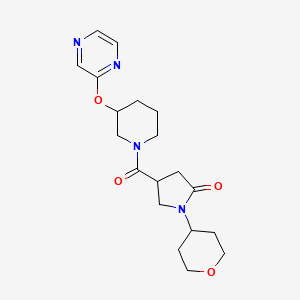

![[5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2602146.png)

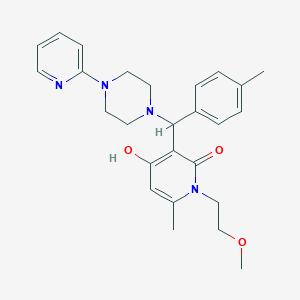

![N-(3,4-dimethylphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2602147.png)

![[(2S,4S)-4-Fluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2602153.png)

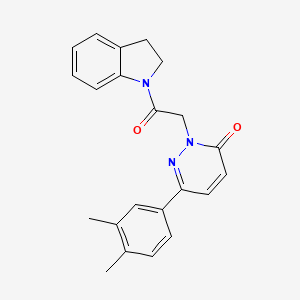

![4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2602159.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2602161.png)

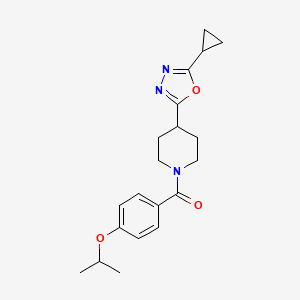

![methyl 2-[(4-(1,3-benzodioxol-5-ylmethylene)-1-{[4-(2,6-dimethylphenyl)piperazino]methyl}-5-oxo-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B2602162.png)